4-(3,5-Difluorophenyl)phenylacetic acid
Overview
Description
4-(3,5-Difluorophenyl)phenylacetic acid is an organic compound with the molecular formula C14H10F2O2 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with two fluorine atoms at the 3 and 5 positions
Mechanism of Action
Target of Action
It is used in the biological study of the inhibition of penicillin biosynthetic enzymes .
Mode of Action
It is known to interact with penicillin biosynthetic enzymes, potentially altering their function
Biochemical Pathways
Given its potential role in inhibiting penicillin biosynthetic enzymes , it may impact the pathways related to penicillin biosynthesis.
Result of Action
It is known to have a role in the biological study of the inhibition of penicillin biosynthetic enzymes , suggesting it may have an impact on the production of penicillin.
Biochemical Analysis
Biochemical Properties
4-(3,5-Difluorophenyl)phenylacetic acid plays a role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One notable interaction is with penicillin biosynthetic enzymes, where this compound acts as an inhibitor . This inhibition can affect the biosynthesis of penicillin, demonstrating the compound’s potential in antibiotic research. Additionally, this compound has been studied for its cytotoxic activities in vitro, particularly in the context of sorafenib derivatives . These interactions highlight the compound’s relevance in biochemical studies and its potential therapeutic applications.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, the inhibition of penicillin biosynthetic enzymes by this compound can lead to changes in cellular metabolism and gene expression related to antibiotic resistance . Furthermore, its cytotoxic activities suggest that it can induce cell death in certain cancer cell lines, making it a potential candidate for cancer research and treatment.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of penicillin biosynthetic enzymes, which involves binding interactions with the active sites of these enzymes . This binding prevents the enzymes from catalyzing the biosynthesis of penicillin, thereby inhibiting the production of this antibiotic. Additionally, the compound’s cytotoxic activities may involve the induction of apoptosis through the activation of specific signaling pathways and changes in gene expression . These molecular mechanisms provide insights into the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound over time are important considerations in laboratory settings. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation observed over extended periods . Long-term effects on cellular function may vary depending on the specific experimental conditions and cell types used. In vitro and in vivo studies have demonstrated that the compound can maintain its inhibitory and cytotoxic activities over time, suggesting its potential for long-term applications in biochemical research .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit penicillin biosynthetic enzymes without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to liver and kidney tissues . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to minimize toxicity while maximizing efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. One key pathway involves its conversion to metabolites that can be excreted from the body . The compound’s interactions with specific enzymes, such as aldehyde dehydrogenase, play a crucial role in its metabolic processing . These interactions can affect metabolic flux and metabolite levels, providing insights into the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution . These interactions can affect its localization and accumulation within different cellular compartments and tissues. Understanding these transport and distribution mechanisms is essential for optimizing the compound’s therapeutic applications and minimizing potential side effects.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms can affect the compound’s interactions with biomolecules and its overall efficacy. Studying the subcellular localization of this compound provides valuable insights into its mode of action and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)phenylacetic acid typically involves the following steps:
Starting Material: The synthesis begins with 3,5-difluorobenzene.
Grignard Reaction: The 3,5-difluorobenzene undergoes a Grignard reaction with magnesium in the presence of anhydrous ether to form the corresponding Grignard reagent.
Carbonation: The Grignard reagent is then reacted with carbon dioxide to form the carboxylic acid intermediate.
Coupling Reaction: The intermediate is coupled with phenylacetic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-(3,5-Difluorophenyl)phenylacetic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or alkanes.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes.
Scientific Research Applications
4-(3,5-Difluorophenyl)phenylacetic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including enzyme inhibition and cytotoxicity.
Medicine: It is explored for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: It is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
3,5-Difluorophenylacetic acid: Similar in structure but lacks the additional phenyl group.
3,4-Difluorophenylacetic acid: Another isomer with fluorine atoms at different positions.
4-(3,5-Difluorophenyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of phenylacetic acid.
Uniqueness
4-(3,5-Difluorophenyl)phenylacetic acid is unique due to the presence of both the phenylacetic acid and the 3,5-difluorophenyl groups. This combination imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-[4-(3,5-difluorophenyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F2O2/c15-12-6-11(7-13(16)8-12)10-3-1-9(2-4-10)5-14(17)18/h1-4,6-8H,5H2,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INSAZACHUCPLOA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(=O)O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654124 | |
Record name | (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
886363-26-4 | |
Record name | (3',5'-Difluoro[1,1'-biphenyl]-4-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60654124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 886363-26-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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